1-Thia-6-azaspiro[3.3]heptane hydrochloride
Overview
Description
1-Thia-6-azaspiro[33]heptane hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClNS It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thia-6-azaspiro[3.3]heptane hydrochloride typically involves multiple steps. One efficient method involves the reaction of a precursor compound with mesyl chloride under controlled conditions. The mixture is cooled to -10°C, treated dropwise with mesyl chloride, returned to ambient temperature, stirred for 16 hours, washed with water, and extracted with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Thia-6-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
1-Thia-6-azaspiro[3.3]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Thia-6-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The spirocyclic structure allows it to fit into specific binding sites, making it a valuable compound for drug design and development .
Comparison with Similar Compounds
1-Thia-6-azaspiro[3.3]heptane hydrochloride can be compared with other spirocyclic compounds such as:
6-Amino-2-thiaspiro[3.3]heptane hydrochloride: This compound has similar structural features but different functional groups, leading to different chemical and biological properties.
2-Oxa-6-azaspiro[3.3]heptane: This compound contains an oxygen atom in the ring system, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms in the spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-thia-6-azaspiro[3.3]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSKZOKNPWYBCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC12CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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